Cas no 80088-74-0 (Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
![Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- structure](https://ja.kuujia.com/scimg/cas/80088-74-0x500.png)
Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- 化学的及び物理的性質
名前と識別子
-
- Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-
- 80088-74-0
- 846-870-2
- ZPHFSHWJMOHIAK-UHFFFAOYSA-N
- FDA08874
- SCHEMBL6058620
- 3-amino-1-adamantanemethanol
- (3-aminoadamantan-1-yl)methanol
- EN300-739165
- 1-Amino-3-hydroxymethyladamantan
- (3-amino-1-adamantyl)methanol
-
- インチ: InChI=1S/C11H19NO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7,12H2
- InChIKey: ZPHFSHWJMOHIAK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 181.146664230Da
- 同位素质量: 181.146664230Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 46.3Ų
Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM437782-250mg |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95%+ | 250mg |
$488 | 2024-07-23 | |
Aaron | AR01CA8Z-100mg |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 100mg |
$446.00 | 2025-02-09 | |
A2B Chem LLC | AW51671-250mg |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 250mg |
$497.00 | 2024-04-19 | |
Aaron | AR01CA8Z-1g |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 1g |
$1241.00 | 2025-02-09 | |
Aaron | AR01CA8Z-250mg |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 250mg |
$628.00 | 2025-02-09 | |
1PlusChem | 1P01CA0N-250mg |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 250mg |
$604.00 | 2024-04-21 | |
A2B Chem LLC | AW51671-50mg |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 50mg |
$251.00 | 2024-04-19 | |
1PlusChem | 1P01CA0N-5g |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 5g |
$3234.00 | 2024-04-21 | |
A2B Chem LLC | AW51671-2.5g |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 2.5g |
$1862.00 | 2024-04-19 | |
A2B Chem LLC | AW51671-5g |
(3-aminoadamantan-1-yl)methanol |
80088-74-0 | 95% | 5g |
$2737.00 | 2024-04-19 |
Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-に関する追加情報
Chemical Profile of Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- (CAS No. 80088-74-0)
The compound Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- (CAS No. 80088-74-0) represents a fascinating molecular architecture that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This tricyclic alcohol features a complex three-membered fused ring system, which contributes to its unique stereochemical and electronic properties. The presence of both hydroxyl and amino functional groups further enhances its potential as a versatile intermediate in synthetic chemistry and as a building block for more complex molecules.
In recent years, the exploration of tricyclic systems has been driven by their prevalence in natural products and their potential as pharmacophores in drug discovery. The specific scaffold of Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- exhibits remarkable rigidity, which can be exploited to design molecules with precise spatial orientations and improved binding affinities to biological targets. This structural motif has been observed in several bioactive compounds, suggesting its importance in modulating biological processes.
The synthesis of this compound presents a formidable challenge due to the complexity of its tricyclic core. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations and intramolecular reactions, have been employed to construct this framework efficiently. Recent studies have demonstrated the utility of palladium-catalyzed cross-coupling reactions in the formation of the tricyclic system, highlighting the importance of catalytic strategies in modern organic synthesis.
The hydroxyl and amino groups in Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- provide multiple sites for further functionalization, making it an attractive precursor for the development of novel derivatives. These functional groups can be modified through various chemical transformations, including etherification, acylation, and alkylation, to produce compounds with tailored properties for specific applications.
One particularly intriguing aspect of this compound is its potential as a precursor for biologically active molecules. The rigid tricyclic core can serve as a scaffold for designing ligands that interact with proteins and enzymes in complex ways. For instance, studies have shown that similar tricyclic structures can be modified to produce inhibitors of enzymes involved in inflammatory pathways. The amino group further allows for the introduction of positively charged moieties that can enhance binding interactions with negatively charged residues on target proteins.
Recent advances in computational chemistry have also played a pivotal role in understanding the reactivity and properties of Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-. Molecular modeling techniques have been employed to predict how this compound might behave in different chemical environments and to guide the design of synthetic routes that maximize yield and selectivity. These computational approaches are particularly valuable when dealing with complex molecular systems where experimental trials alone may be inefficient or impractical.
The pharmaceutical industry has shown particular interest in tricyclic compounds due to their structural diversity and biological activity. Several drugs currently on the market contain tricyclic motifs as part of their molecular structure, underscoring their importance in medicinal chemistry. The compound Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- could serve as a valuable starting point for developing new therapeutic agents targeting various diseases.
In conclusion,Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino- (CAS No. 80088-74-0) is a structurally complex and versatile compound with significant potential in synthetic chemistry and drug discovery applications。 Its unique tricyclic framework combined with functional groups such as hydroxyl and amino makes it an attractive candidate for further exploration。 The continued study of this compound is likely to yield novel insights into molecular design and lead to innovative therapeutic solutions.
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